2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a methylamino and ethan-1-ol group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-3-fluoropyridine.
Nucleophilic Substitution: The chloro group is substituted with a methylamino group through a nucleophilic substitution reaction.
Addition of Ethan-1-ol: The final step involves the addition of ethan-1-ol to the methylamino group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the fluoro or chloro substituents.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The presence of the fluoro and chloro substituents enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: Similar structure but lacks the methylamino and ethan-1-ol groups.
5-Chloro-3-fluoropyridine: Similar structure but lacks the methylamino and ethan-1-ol groups.
2-Chloro-5-fluoropyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-[(5-Chloro-3-fluoropyridin-2-yl)(methyl)amino]ethan-1-ol lies in its combination of substituents, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methylamino and ethan-1-ol groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O/c1-12(2-3-13)8-7(10)4-6(9)5-11-8/h4-5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIQOAOWXPGYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.